molecular formula C25H28N2O B6088424 1-(4-ETHYLPHENYL)-3-[(4-ETHYLPHENYL)AMINO]-1H,2H,4H,5H,6H,7H-CYCLOHEPTA[B]PYRROL-2-ONE

1-(4-ETHYLPHENYL)-3-[(4-ETHYLPHENYL)AMINO]-1H,2H,4H,5H,6H,7H-CYCLOHEPTA[B]PYRROL-2-ONE

Cat. No.: B6088424
M. Wt: 372.5 g/mol
InChI Key: NWYHDCPXEUMGIU-UHFFFAOYSA-N
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Description

1-(4-ETHYLPHENYL)-3-[(4-ETHYLPHENYL)AMINO]-1H,2H,4H,5H,6H,7H-CYCLOHEPTA[B]PYRROL-2-ONE is a complex organic compound characterized by its unique structure, which includes both ethylphenyl and amino groups attached to a cyclohepta[b]pyrrol-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ETHYLPHENYL)-3-[(4-ETHYLPHENYL)AMINO]-1H,2H,4H,5H,6H,7H-CYCLOHEPTA[B]PYRROL-2-ONE typically involves multi-step organic reactions. The starting materials often include 4-ethylphenyl derivatives and appropriate cyclohepta[b]pyrrol intermediates. Common synthetic routes may involve:

    Nucleophilic Substitution Reactions: These reactions are used to introduce the amino group onto the cyclohepta[b]pyrrol core.

    Aromatic Substitution Reactions: These reactions help in attaching the ethylphenyl groups to the core structure.

    Cyclization Reactions: These reactions are crucial for forming the cyclohepta[b]pyrrol ring system.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-ETHYLPHENYL)-3-[(4-ETHYLPHENYL)AMINO]-1H,2H,4H,5H,6H,7H-CYCLOHEPTA[B]PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into more reduced forms.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-(4-ETHYLPHENYL)-3-[(4-ETHYLPHENYL)AMINO]-1H,2H,4H,5H,6H,7H-CYCLOHEPTA[B]PYRROL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-ETHYLPHENYL)-3-[(4-ETHYLPHENYL)AMINO]-1H,2H,4H,5H,6H,7H-CYCLOHEPTA[B]PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-ETHYLPHENYL)-2-[(4-ETHYLPHENYL)AMINO]-1H,2H,4H,5H,6H,7H-CYCLOHEPTA[B]PYRROL-2-ONE
  • 1-(4-METHYLPHENYL)-3-[(4-METHYLPHENYL)AMINO]-1H,2H,4H,5H,6H,7H-CYCLOHEPTA[B]PYRROL-2-ONE

Uniqueness

1-(4-ETHYLPHENYL)-3-[(4-ETHYLPHENYL)AMINO]-1H,2H,4H,5H,6H,7H-CYCLOHEPTA[B]PYRROL-2-ONE is unique due to its specific ethylphenyl and amino substitutions, which confer distinct chemical and biological properties compared to similar compounds. These unique features make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(4-ethylanilino)-1-(4-ethylphenyl)-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O/c1-3-18-10-14-20(15-11-18)26-24-22-8-6-5-7-9-23(22)27(25(24)28)21-16-12-19(4-2)13-17-21/h9-17,26H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYHDCPXEUMGIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=C3CCCCC=C3N(C2=O)C4=CC=C(C=C4)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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